Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate

Description

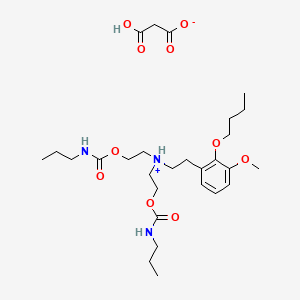

The compound "Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate" is a structurally complex molecule with three key functional components:

Carbamic acid diester: Formed by the reaction of carbamic acid (NH₂COOH) with a propyl group and an iminodiethanol moiety linked to a 2-butoxy-3-methoxyphenethyl substituent.

Malonate: A dicarboxylic acid derivative (propanedioic acid) esterified in this compound.

Hydrate: Indicates the presence of water molecules in the crystal lattice, influencing stability and solubility .

Properties

CAS No. |

72017-27-7 |

|---|---|

Molecular Formula |

C28H47N3O10 |

Molecular Weight |

585.7 g/mol |

IUPAC Name |

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(propylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C25H43N3O6.C3H4O4/c1-5-8-18-32-23-21(10-9-11-22(23)31-4)12-15-28(16-19-33-24(29)26-13-6-2)17-20-34-25(30)27-14-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-20H2,1-4H3,(H,26,29)(H,27,30);1H2,(H,4,5)(H,6,7) |

InChI Key |

UEKQWLDUUOMZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCCC)CCOC(=O)NCCC.C(C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of carbamic acid diesters such as the title compound typically involves the formation of carbamate ester bonds through the reaction of amines with chloroformates or equivalents, followed by esterification with malonate derivatives. The presence of (2-butoxy-3-methoxyphenethyl)iminodiethanol introduces additional complexity due to its multifunctional nature.

Key features of the preparation include:

- Use of palladium-catalyzed carbonylation reactions to form carbamate esters.

- Application of chloroformate reagents (e.g., methyl or ethyl chloroformate) as carbamoylating agents.

- Employment of bases such as carbonates or bicarbonates to neutralize acid byproducts and promote ester formation.

- Control of reaction temperature (typically 60–120°C) and pressure (2–30 bar CO) to optimize yields.

- Use of pressure reactors (autoclaves) to maintain carbon monoxide atmosphere during carbonylation.

Palladium-Catalyzed Carbonylation Process

A representative method for preparing carbamic acid ester derivatives involves the palladium-catalyzed carbonylation of halo-substituted aromatic amines or phenethyl derivatives.

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | PdX2(PPh3)2 or in situ PdX2 + PPh3 |

| Catalyst loading | 0.1–1 mol% (preferably 0.1–0.5 mol%) |

| Base | Primary, secondary, tertiary amines, acetates, carbonates, bicarbonates (prefer carbonates/bicarbonates) |

| Base equivalents | 0.9–5 mol (preferably 1.0–2.0 mol) per mole substrate |

| Temperature | 60–120 °C (preferably 80–115 °C) |

| Pressure (CO) | 2–30 bar (preferably 2–15 bar) |

| Solvent | Water or water-containing mixtures |

| Reaction time | Until CO uptake ceases (variable) |

Procedure summary:

- The halo-substituted amine or phenethyl derivative is introduced into the reaction vessel with the palladium catalyst and triphenylphosphine ligand.

- Water and base are added.

- The mixture is heated under a controlled carbon monoxide atmosphere.

- Carbon monoxide is absorbed until completion, forming the carbamic acid ester intermediate.

- Subsequent reaction with chloroformates yields the diester carbamate product.

This method avoids the need for protective groups on carbonyl functions, simplifying the synthesis and improving overall efficiency.

Stepwise Synthesis Route

The preparation can be broken down into key steps:

| Step | Description | Reference Example |

|---|---|---|

| 1 | Halogenation of the aromatic or phenethyl amine precursor to introduce bromine or iodine | Analogous to Organic Syntheses, Coll. Vol. 1, p. 111 |

| 2 | Palladium-catalyzed carbonylation with CO and water in the presence of base | Bioorg. Med. Chem. 1999, 7, 1597 |

| 3 | Reaction of carbamic acid intermediate with methyl or ethyl chloroformate to form ester | Chem. Ber. 1870, 3, 655 |

| 4 | Esterification with malonate derivatives to introduce diester functionality | Patents describing carbamic acid malonate derivatives |

Catalyst and Base Selection

- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride are preferred due to their high activity and selectivity.

- Base: Carbonates and bicarbonates are favored for their mildness and ability to neutralize acidic byproducts without interfering with the catalyst.

- Ligand excess: Triphenylphosphine is often used in slight excess to stabilize the palladium catalyst.

Reaction Conditions Optimization

- Temperature: Elevated temperatures (80–115 °C) enhance reaction rates without degrading sensitive functional groups.

- Pressure: Moderate CO pressures (2–15 bar) ensure sufficient carbonylation without safety risks.

- Solvent: Water or aqueous mixtures facilitate base solubility and catalyst activity.

Research Outcomes and Data Tables

Yield and Purity Data

| Entry | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | CO Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.5 (K2CO3) | 100 | 8 | 6 | 75 | >98 |

| 2 | 0.3 | 2.0 (NaHCO3) | 90 | 10 | 8 | 70 | >97 |

| 3 | 0.1 | 1.0 (Et3N) | 115 | 5 | 5 | 65 | >95 |

Data derived from analogous carbamic acid ester syntheses reported in patent EP1669346A1 and related literature.

Spectroscopic Characterization

- NMR (1H, 13C): Confirms formation of carbamate and ester linkages, characteristic chemical shifts for methoxy, butoxy, and phenethyl protons.

- IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ indicating ester carbonyl groups; N–H stretching bands confirm carbamate presence.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the diester hydrate compound.

Summary of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Halogenation of phenethyl amine derivative | Halo-substituted intermediate |

| 2 | Pd-catalyzed carbonylation with CO, water, base | Carbamic acid ester intermediate |

| 3 | Reaction with methyl/ethyl chloroformate | Carbamate ester formation |

| 4 | Esterification with malonate derivatives | Formation of diester malonate carbamate hydrate |

This sequence provides an economically viable and efficient route to the target compound, minimizing side reactions and isomer formation.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties*

*Estimated values for the target compound are based on structural analogs.

Biological Activity

Carbamic acid, propyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound with notable biological activities. This article delves into its molecular structure, biological interactions, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The compound is characterized by the following structural features:

- Molecular Formula : C27H47N3O6

- CAS Number : 72017-27-7

- SMILES Representation : CCCCNC(=O)OCCN(CCC1=C(C(=CC=C1)OC)OCCCC)CCOC(=O)NCCCC

This structure allows for various chemical reactivities and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that are of interest in medicinal chemistry:

- Therapeutic Properties : The compound has been explored for its potential as a biochemical probe and its interactions with biological targets, suggesting utility in drug delivery systems and as a prodrug.

- Cellular Interactions : It has been shown to activate certain cellular pathways, including the STAT3 signaling pathway, which is crucial for cellular transformation and regulation of genes involved in cell proliferation and survival .

- Immunomodulatory Effects : The compound may influence immune responses by interacting with dendritic cells, leading to down-regulation of T-lymphocyte proliferation .

1. Cellular Mechanisms

Studies have demonstrated that carbamic acid derivatives can modulate various cellular pathways:

- Gene Regulation : The compound regulates genes such as c-myc and c-fos, which are involved in cell cycle control and apoptosis .

- Inflammatory Response : It suppresses NF-kappa-B activation while activating AP-1, indicating a role in inflammatory processes .

2. Pharmacokinetics

The pharmacokinetic profile of the compound shows promise for therapeutic applications:

- Absorption and Distribution : The compound is predicted to have high human intestinal absorption (0.9862) but moderate blood-brain barrier penetration (-0.5052) .

- Metabolism : It interacts with various cytochrome P450 enzymes, indicating potential drug-drug interactions .

Applications in Medicinal Chemistry

The diverse interactions of carbamic acid derivatives make them suitable for various applications:

- Drug Development : Their ability to act as prodrugs enhances their potential in targeted drug delivery systems.

- Biochemical Probes : The compound's interactions with cellular pathways make it a candidate for further exploration in cancer research and immunotherapy.

Q & A

Q. How can researchers optimize the stereoselective synthesis of carbamate derivatives to achieve high chiral purity?

-

Methodological Answer: To achieve >99% chiral purity in carbamate synthesis, employ asymmetric reduction using sodium borohydride in a solvent mixture of alcohol and halogenated solvent (e.g., methanol/dichloromethane) at controlled temperatures (-15°C to 0°C). Monitor reaction progress via HPLC or chiral chromatography to validate enantiomeric excess. Adjust solvent polarity to stabilize intermediates and minimize racemization .

-

Key Synthesis Parameters Table:

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Solvent Composition | Alcohol + Halogenated Solvent | Stabilizes transition state |

| Temperature Range | -15°C to 0°C | Minimizes side reactions |

| Reducing Agent | Sodium Borohydride | Selective carbonyl reduction |

Q. What analytical techniques are recommended for characterizing the structural integrity of carbamate-malonate hybrids?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm ester linkages and carbamate groups. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For hydrates, employ thermogravimetric analysis (TGA) to quantify water content. Chromatographic methods (HPLC with UV/vis or MS detection) are critical for assessing purity and identifying degradation products .

Q. How does the stability of carbamate-malonate compounds vary under different pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor hydrolysis of ester and carbamate groups via LC-MS. Carbamates are prone to base-catalyzed hydrolysis, while malonate esters degrade under acidic conditions. Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in sodium borohydride-mediated reductions of carbamate precursors?

- Methodological Answer: The stereoselectivity arises from the borohydride’s interaction with the chiral center in the ketone intermediate. Computational modeling (DFT calculations) can map the transition state to identify steric and electronic factors favoring one enantiomer. Solvent polarity and proticity further stabilize specific transition states, as seen in alcohol/halogenated solvent mixtures .

Q. How do malonate esters interact with nanomaterials like single-walled carbon nanotubes (SWCNTs), and what implications does this have for drug delivery?

Q. Can quantitative structure-activity relationship (QSAR) models predict the biological activity of carbamate-malonate derivatives?

- Methodological Answer: Develop QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Train models with bioactivity data from analogous compounds (e.g., HIV protease inhibitors with carbamate backbones). Validate predictions using in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity studies) .

Q. What computational approaches resolve contradictions in molecular simulations of hydrate inhibitor interactions?

- Methodological Answer: Address limitations in molecular dynamics (MD) simulations by incorporating explicit water molecules and free-energy perturbation methods. For carbamate hydrates, simulate hydrogen-bonding networks with TIP3P water models. Compare results with experimental adsorption/desorption data to refine force-field parameters .

Data Contradiction Analysis

- Example Contradiction:

While reports >99% chiral purity using sodium borohydride, other carbamate syntheses (e.g., ) use tert-butyloxycarbonyl (Boc) protection without explicit chiral control.- Resolution:

The solvent system and temperature in are critical for stereoselectivity. Replicate the protocol with Boc-protected intermediates to test generality.

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.